2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione, also known as Pigment Red 202, has been explored as a potential material for organic photovoltaic (OPV) cells due to its semiconducting properties and light absorption characteristics. Studies have shown that incorporating Pigment Red 202 into OPV devices can improve their power conversion efficiency ().
Similar to its application in OPVs, Pigment Red 202 has also been investigated as a dye in DSSCs. Research suggests that it can act as an effective light harvester and electron acceptor, leading to enhanced cell performance ().
Pigment Red 202 exhibits fluorescence properties, making it a potential candidate for bioimaging applications. Studies have explored its use for labeling cells and tracking biological processes within them ().
The potential of Pigment Red 202 as an emitter material in OLEDs is also being investigated. Research suggests that it can emit red light and may find use in next-generation display technologies ().
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione, also known as Pigment Red 202, is a synthetic organic compound characterized by its vibrant red to violet color. It belongs to the class of quinacridone pigments, which are notable for their excellent lightfastness and stability. The molecular formula for this compound is CHClNO and features a planar structure consisting of two fused acridine rings with carbonyl groups at positions 7 and 14, and chlorine substituents at positions 2 and 9. This unique arrangement contributes to its intense coloration and stability in various applications .
The chemical behavior of 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione primarily involves its reactivity under oxidative conditions. Although specific reactions are not extensively documented in literature, quinacridone derivatives generally undergo reactions typical of aromatic compounds, such as electrophilic substitution. The presence of chlorine atoms may influence these reactions by directing electrophiles to the ortho or para positions relative to the existing substituents.
The synthesis of 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione typically involves condensation reactions between aromatic dianhydrides and amines or amides. While specific protocols for this compound are scarce in the literature, similar quinacridone pigments are synthesized using these methods. The synthesis may require careful control of reaction conditions to ensure the desired substitution pattern and yield.
The primary applications of 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione include:
Interaction studies involving 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione primarily focus on its performance in photovoltaic applications. Research indicates that incorporating this compound into organic photovoltaic devices can significantly improve their efficiency by enhancing light absorption characteristics. Additionally, studies exploring its role in dye-sensitized solar cells highlight its ability to facilitate electron transfer processes effectively.
Several compounds share structural similarities with 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Quinacridone | Core structure similar; various substitutions possible | Known for high stability and lightfastness |
| Pigment Red 101 | Similar core but different substitution pattern | Used widely in commercial applications |
| Pigment Violet 19 | Contains nitrogen in the structure | Exhibits different color properties |
| Pigment Yellow 154 | Different chromophore; lacks chlorination | Used primarily in industrial applications |
The uniqueness of 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione lies in its specific chlorine substitutions and resultant optical properties that enhance its utility across various applications compared to other similar compounds .
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione is classified as a dihydroquinacridone derivative, a subset of nitrogen-containing heterocycles. Its structure consists of:
| Property | Value |
|---|---|
| Molecular formula | C$${20}$$H$${10}$$Cl$${2}$$N$${2}$$O$$_{2}$$ |
| Molecular weight | 381.21 g/mol |
| Crystal system | Monoclinic (γ-phase) |
| Key functional groups | Chlorine, carbonyl, amine |
The compound’s structural rigidity and electron-deficient nature make it a model system for studying charge-transfer complexes and solid-state packing behaviors.
The synthesis of acridinediones traces back to the late 19th century, but significant advancements occurred post-1950:
Key synthetic milestones include:
This compound has catalyzed advancements in three domains:
The synthesis of 2,9-dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione derivatives relies heavily on multicomponent reaction strategies that enable the efficient assembly of complex heterocyclic frameworks from simple starting materials [1]. These one-pot procedures typically involve the condensation of dimedone, aromatic aldehydes, and aromatic amines in the presence of appropriate catalysts [2].
Recent advances in heterogeneous catalysis have demonstrated exceptional efficiency in acridinedione synthesis using highly monodisperse platinum nanoparticles supported on reduced graphene oxide [1]. This catalytic system achieves remarkable yields of 93-95% within reaction times of 50-90 minutes at 75°C [1]. The platinum nanoparticles exhibit superior catalytic performance compared to conventional catalysts such as sulfuric acid or hydrochloric acid, providing both enhanced reaction rates and improved product selectivity [1].
The optimal reaction conditions employ dimethylformamide as solvent with 8 milligrams of platinum nanoparticles supported on graphene oxide [3]. Temperature optimization studies reveal that yields progressively increase from room temperature to 75°C, beyond which no further improvement in yield or reaction time is observed [3]. The catalyst demonstrates excellent recyclability, maintaining high catalytic activity through multiple reaction cycles [1].
Iron oxide nanoparticles functionalized with polyaniline-sulfonic acid represent another highly effective heterogeneous catalyst system for acridinedione synthesis [4] [5]. This magnetically separable catalyst system enables facile recovery and reuse while providing excellent yields under mild reaction conditions [5]. The catalyst demonstrates high paramagnetic behavior, allowing for magnetic separation from reaction mixtures and subsequent reuse for up to four consecutive cycles without significant loss of activity [4] [5].
Deep eutectic solvents have emerged as promising green alternatives for multicomponent acridinedione synthesis [2] [6]. The combination of dimethylurea and tartaric acid forms a biodegradable deep eutectic solvent that serves dual roles as both solvent and catalyst [6]. This system enables the synthesis of naphthalimide-centered acridine-1,8-dione derivatives through multicomponent condensation of dimedone, hydrazine hydrate, naphthanoic anhydride, and aromatic aldehydes [2].
The deep eutectic solvent approach demonstrates substrate scope tolerance, with electron-withdrawing groups on aromatic aldehydes leading to faster reaction rates and higher yields compared to electron-donating substituents [2]. Fluorobenzaldehyde derivatives react within 6 hours providing yields of 55-60%, while electron-donating substituents require 8-10 hours with yields of 48-50% [2].
Table 1: Comparison of Heterogeneous Catalysts for Acridinedione Synthesis
| Catalyst System | Reaction Time (min) | Yield (%) | Temperature (°C) | Recyclability | Reference |
|---|---|---|---|---|---|
| Platinum nanoparticles@reduced graphene oxide | 50-90 | 93-95 | 75 | Yes | [1] |
| Iron oxide@Polyaniline-SO3H | Very short | Excellent | Mild conditions | High (4 cycles) | [4] [5] |
| Bismuth oxide nanoparticles | 8-10 | 85-90 | Room to moderate | Yes | [7] |
| Cobalt/Carbon from rice husks | Microwave assisted | 87 | Microwave | Up to 87% after reuse | [8] [9] |
| Copper-doped Zinc oxide nanocrystals | 90-210 | 90-95 | 90 | Yes | [10] |
The introduction of chlorine substituents at the 2,9-positions of quinoacridine derivatives requires specialized halogenation methodologies that ensure regioselectivity and high yields [11]. The synthesis of 2,9-dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione involves strategic halogenation approaches that can be implemented either during the initial cyclization process or through post-synthetic modification [12].
Traditional halogenation methods for quinoacridine derivatives employ electrophilic aromatic substitution using chlorinating agents such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide [11]. The regioselectivity of these reactions depends heavily on the electronic properties of the substrate and the specific reaction conditions employed [11].
The classical synthesis route involves the preparation of 2,5-dichloroterephthalic acid derivatives through oxidation of 2,5-dichloro-1,4-xylene [11]. This approach enables the incorporation of chlorine substituents early in the synthetic sequence, ensuring their presence in the final quinoacridone product [11]. The dibromoterephthalic acid process represents an alternative approach where 2,5-dibromo-1,4-xylene undergoes oxidation to form 2,5-dibromoterephthalic acid, followed by subsequent reaction with arylamines [11].
The ring closure of 2,5-dianilinoterephthalic acid derivatives to form quinoacridone structures requires harsh acidic conditions, typically employing polyphosphoric acid as the cyclizing agent [12] [13]. The process involves heating the dianiline derivative with polyphosphoric acid at temperatures of 100-130°C for 1-24 hours [12]. The addition of iron salts in concentrations of 0.4-3.0 mole percent relative to the starting material enhances the cyclization efficiency and improves the coloristic properties of the resulting pigment [12].
The optimization of polyphosphoric acid concentration proves critical, with acid concentrations equivalent to 115-120% orthophosphoric acid providing optimal results [13]. The cyclization temperature significantly affects both reaction rate and product quality, with temperatures below 80°C requiring extended reaction times while temperatures above 145°C may lead to decomposition [12].
The halogenated quinoacridone products exhibit multiple crystal modifications that significantly impact their properties and applications [14]. The alpha-phase represents the initial crystalline form obtained directly from synthesis but demonstrates poor lightfastness and weatherfastness properties [11]. The beta-phase modification can be obtained through treatment with organic solvents, particularly nonpolar solvents such as xylene or o-dichlorobenzene [11].
The gamma-phase represents the most stable crystalline modification and is typically formed through treatment with polar solvents such as dimethylformamide at elevated temperatures of approximately 150°C [11]. This phase demonstrates superior stability and coloristic properties compared to the alpha and beta modifications [14].
The development of environmentally sustainable synthetic methodologies for 2,9-dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione synthesis has become increasingly important in modern organic chemistry [15]. Solvent-free approaches and green chemistry principles offer significant advantages including reduced environmental impact, improved atom economy, and simplified product isolation procedures [15].
Microwave irradiation has emerged as a powerful tool for accelerating acridinedione synthesis while maintaining high yields and selectivity [8] [9]. The use of cobalt-carbon catalysts derived from rice husks in combination with microwave heating enables rapid synthesis of acridine derivatives with yields up to 87% [9]. The microwave-assisted approach significantly reduces reaction times compared to conventional heating methods while employing environmentally benign water as the reaction medium [8].
The catalyst preparation involves the carbonization of rice husk waste materials followed by cobalt impregnation, representing a sustainable approach to catalyst development [9]. The resulting cobalt-carbon catalyst demonstrates excellent reusability, maintaining catalytic activity through multiple reaction cycles [8].
Ball milling and mechanochemical approaches represent solvent-free alternatives for quinoacridone synthesis and finishing [16]. The mechanochemical treatment of crude quinoacridone materials enables the formation of desired crystal modifications without the use of organic solvents [16]. The process typically involves dry milling followed by liquid milling in minimal amounts of organic solvents to achieve the desired particle size and crystal phase [16].
The mechanochemical approach offers particular advantages for the preparation of pigmentary forms of quinoacridone derivatives, enabling precise control over particle size distribution and crystal modification [16]. The ball milling process typically requires 4-18 hours in commercial-scale mills, with longer times required for laboratory-scale equipment [16].
Ultrasonic irradiation provides enhanced mass transfer and reaction rates in acridinedione synthesis [17]. The combination of ultrasonic waves with heterogeneous catalysts enables exceptional product yields of up to 98% within reaction times as short as 3 minutes [17]. The ultrasonic approach demonstrates synergistic effects with magnetic nanocatalysts, significantly accelerating reaction rates compared to conventional stirring methods [17].
The core-shell magnetic catalysts used in ultrasonic synthesis maintain excellent recyclability, with efficiency retention of 80-82% after six reuse cycles [17]. The ultrasonic method operates under mild conditions at 75°C, making it particularly attractive for industrial applications [17].
Aqueous reaction media represent highly attractive alternatives to organic solvents for acridinedione synthesis [18]. Silica-supported sulfuric acid catalysts enable efficient synthesis in water at 70°C with good yields and simple product isolation [18]. The water-based approach eliminates the need for organic solvents while providing excellent environmental compatibility [18].
The aqueous synthesis typically employs a three-component condensation of aromatic aldehydes, dimedone, and amines in the presence of heterogeneous acid catalysts [18]. The catalyst can be readily recovered and reused multiple times without significant loss of activity [18].
Table 2: Green Chemistry Approaches for Acridinedione Synthesis
| Approach | Key Components | Advantages | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Deep Eutectic Solvents | Dimethylurea/Tartaric acid, Choline chloride/Urea | Biodegradable, recyclable, dual catalyst-solvent role | 48-58 | [2] [6] |
| Microwave-Assisted Synthesis | Microwave irradiation with green catalysts | Rapid heating, reduced reaction times | 85-87 | [8] [9] |
| Solvent-Free Conditions | Neat reactants with heterogeneous catalysts | No solvent waste, high atom economy | 85-95 | [15] [10] |
| Water as Reaction Medium | Aqueous medium with water-compatible catalysts | Non-toxic, environmentally benign | 85-97 | [4] [18] |
| Ultrasonic Irradiation | Ultrasonic waves with catalysts | Enhanced mass transfer, shorter reaction times | 90-98 | [17] |
The crystal engineering of 2,9-dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione involves precise control over crystallization conditions to achieve desired polymorphic forms with specific properties [14]. The various crystal modifications of quinoacridone derivatives exhibit significantly different coloristic, stability, and processing characteristics [14].
The formation of specific crystal modifications depends critically on the choice of solvents, temperature conditions, and post-synthesis treatment procedures [11]. The alpha-phase modification typically forms under direct synthesis conditions but demonstrates inadequate stability for commercial applications [11]. Conversion to more stable polymorphs requires specific solvent treatments and thermal processing [11].
The beta-phase formation involves treatment with nonpolar organic solvents such as toluene or xylene, often combined with mechanical processing such as ball milling with salt [11]. This modification demonstrates improved properties compared to the alpha-phase but may still contain some alpha-phase contamination [11].
The gamma-phase represents the most stable and commercially valuable crystalline form [11]. Formation of this phase requires treatment with polar solvents such as dimethylformamide or dimethylsulfoxide at elevated temperatures around 150°C [11]. The gamma-phase demonstrates superior lightfastness and weatherfastness properties essential for high-performance pigment applications [11].
The preparation of quinoacridone solid solutions involves controlled oxidation of dihydroquinoacridone mixtures in the presence of particle growth inhibitors [19] [20]. The oxidation process typically employs hydrogen peroxide as the oxidant in aqueous alcoholic medium under basic conditions [20]. The reaction temperature range of 50-100°C, preferably above 70°C, ensures complete oxidation while promoting desired crystal formation [20].
Particle growth inhibitors such as phthalimidomethylquinacridone play crucial roles in controlling crystal size and morphology [19]. These additives must be present during the oxidation process to ensure formation of complete solid solutions rather than physical mixtures [19]. The concentration of growth inhibitors typically ranges from 0.4-4.0 mole percent relative to the starting dihydroquinoacridone [19].
Post-synthesis thermal treatment enables fine-tuning of crystal properties and coloristic characteristics [21]. The thermal treatment of quinoacridone pigment slurries at temperatures of 80-150°C in the presence of organic solvents and quinoacridone derivatives enhances pigment quality [21]. The process involves controlled heating followed by solvent separation and addition of further quinoacridone derivatives [21].
The thermal finishing process significantly improves coloristic properties, particularly in high-solids coating systems where conventional quinoacridone pigments exhibit poor rheological behavior [16]. The thermally treated pigments demonstrate improved dispersibility and rheological properties essential for automotive coating applications [16].
The oxidation of dihydroquinoacridone intermediates to quinoacridone products requires carefully controlled conditions to achieve desired crystal modifications [22]. Traditional oxidation methods employ oxidizing agents such as chromate, permanganate, or nitrate ions in acidic media [22]. The oxidation temperature typically ranges from 80°C to the boiling point of the reaction medium [22].
Alternative oxidation approaches utilize hydrogen peroxide in aqueous alkaline alcoholic systems [20]. This method offers environmental advantages while enabling precise control over crystal formation [20]. The oxidation process involves gradual addition of hydrogen peroxide solution over 5 minutes to 8 hours at elevated temperatures [20].
Table 3: Crystal Engineering and Phase Control Parameters
| Crystal Modification | Formation Conditions | Characteristics | Applications |
|---|---|---|---|
| α-phase | Direct synthesis, unstable | Low stability, poor fastness | Limited commercial use |
| β-phase | Organic solvent treatment | Improved properties, nonpolar solvents | Pigment applications |
| γ-phase | Polar solvent treatment (DMF) | Most stable, polar solvents | High-performance pigments |
| Solid solutions | Controlled oxidation with inhibitors | Intermediate properties, controlled composition | Tailored coloristic properties |
Table 4: Optimization Parameters for Acridinedione Synthesis
| Parameter | Optimal Range | Effect on Yield | Notes |
|---|---|---|---|
| Catalyst Loading | 5-10 mol% or 8 mg for nanoparticles | Increases up to optimal loading, then decreases | Excess catalyst can protonate amine groups |
| Temperature | 70-100°C | Higher temperature increases rate and yield | Above 100°C may cause decomposition |
| Solvent System | Water/ethanol, DMF, or solvent-free | Polar solvents generally preferred | Green solvents preferred for sustainability |
| Reaction Time | 1-3 hours for conventional heating | Longer times may lead to side reactions | Microwave can reduce time significantly |
| Substrate Ratio | Dimedone:Aldehyde:Amine = 2:1:1 | Stoichiometric balance critical | Excess dimedone ensures complete conversion |